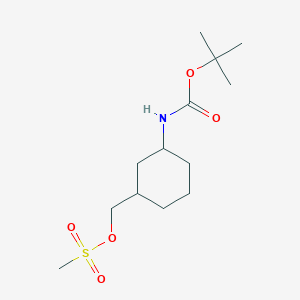
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate is a chemical compound that features a Boc-protected amino group attached to a cyclohexyl ring, which is further linked to a methanesulfonate group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the methanesulfonate group. The general steps are as follows:
Protection of the Amino Group: The amino group of the cyclohexylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Introduction of the Methanesulfonate Group: The Boc-protected amino compound is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted cyclohexyl derivatives.
Deprotection Reactions: The major product is the free amino compound, which can be further functionalized.
科学研究应用
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other bioactive compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.
作用机制
The mechanism of action of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate involves its ability to act as a protecting group for amino functions. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and receptor binding.
相似化合物的比较
Similar Compounds
- (1S,3R)-3-(Boc-amino)cyclopentanecarboxylic acid
- (S)-2-(Boc-amino)-3-phenyl-1-propanol
- cis-4-(Boc-amino)cyclohexylacetic acid
Uniqueness
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate group. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are crucial.
属性
分子式 |
C13H25NO5S |
|---|---|
分子量 |
307.41 g/mol |
IUPAC 名称 |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-6-10(8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChI 键 |
IMITXFKSBZSULB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


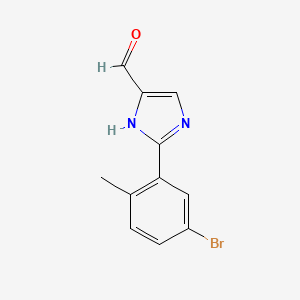
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)

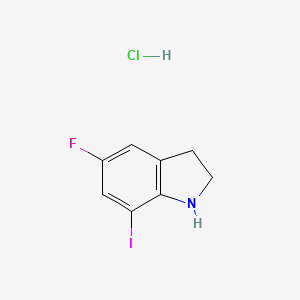
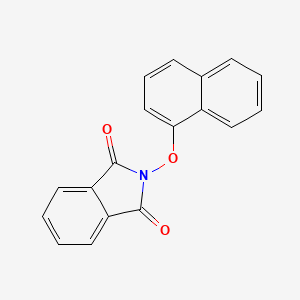
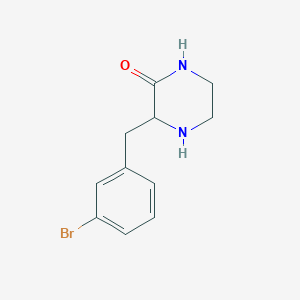

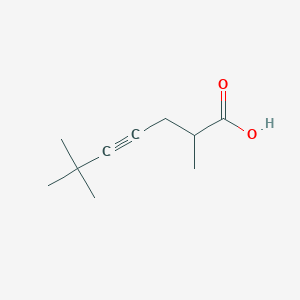
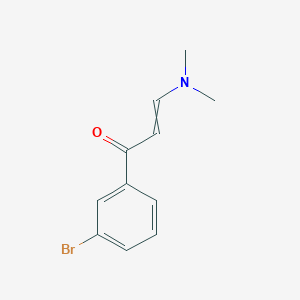
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
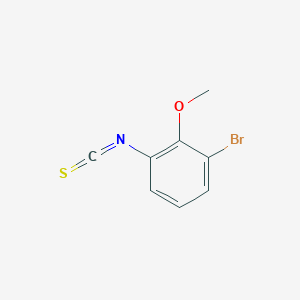
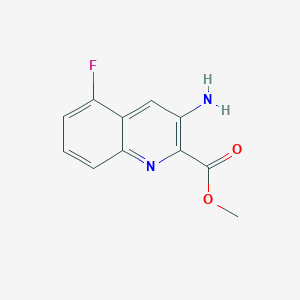
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
